molecular formula C19H19N3O3 B11318463 2-(2,3-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(2,3-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11318463
M. Wt: 337.4 g/mol
InChI Key: ZPWHIJGPVLQDLW-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that features a combination of phenoxy and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the phenoxy intermediate with hydrazine derivatives and carboxylic acids under dehydrating conditions.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the phenyl acetamide derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and oxadiazole moieties, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The phenoxy and oxadiazole groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: This compound shares a similar phenoxy structure but differs in its functional groups and overall molecular architecture.

    2-(3,5-Dimethylphenoxy)propionic acid: Another related compound with a similar phenoxy moiety but different substituents.

Uniqueness

2-(2,3-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of both phenoxy and oxadiazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H19N3O3/c1-12-8-6-10-16(14(12)3)24-11-17(23)20-19-21-18(25-22-19)15-9-5-4-7-13(15)2/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

ZPWHIJGPVLQDLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3C)C

Origin of Product

United States

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